molecular formula C28H28ClN3O5 B11436917 3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B11436917
M. Wt: 522.0 g/mol
InChI Key: PZNAJLLJZATDPA-UHFFFAOYSA-N
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Description

3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the coupling of the quinazolinone intermediate with the dimethoxyphenyl ethylamine derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinazolinone core to tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

    Oxidation: Higher oxidation state quinazolinone derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects by preventing cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone and 6-chloro-2-methyl-4(3H)-quinazolinone.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups, such as 4-chlorobenzylamine and 4-chlorobenzyl alcohol.

    Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups, such as 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenethylamine.

Uniqueness

The uniqueness of 3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide lies in its combination of structural features, which confer specific biological activities and chemical reactivity. The presence of both the quinazolinone core and the chlorophenyl group contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C28H28ClN3O5

Molecular Weight

522.0 g/mol

IUPAC Name

3-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C28H28ClN3O5/c1-36-24-12-9-19(17-25(24)37-2)13-15-30-26(33)14-16-31-27(34)22-5-3-4-6-23(22)32(28(31)35)18-20-7-10-21(29)11-8-20/h3-12,17H,13-16,18H2,1-2H3,(H,30,33)

InChI Key

PZNAJLLJZATDPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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